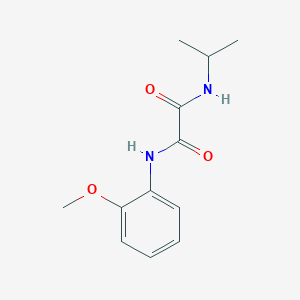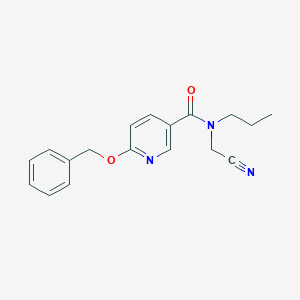
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves its interaction with various receptors in the brain and other tissues. It has been shown to modulate dopamine and serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide depend on its specific interactions with various receptors and enzymes. It has been shown to have potential as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors in the brain. Additionally, it has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide in lab experiments include its potential as an antipsychotic and anticancer agent. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
For the study of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide include further studies to determine its safety and efficacy as an antipsychotic and anticancer agent. Additionally, it could be studied for its potential applications in other fields, such as neurology and immunology. Further research could also focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties.
Métodos De Síntesis
The synthesis of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves a multi-step process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 5-chloro-2-aminobenzamide to produce 5-chloro-N-(2-methoxybenzoyl)-2-aminobenzamide. The final step involves the reaction of this intermediate with isobutyryl chloride and sodium hydride to yield 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have potential as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors in the brain. Additionally, it has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-13(2)21(26)24-10-4-5-14-11-16(7-8-18(14)24)23-20(25)17-12-15(22)6-9-19(17)27-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBFKIHMNNGQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960351.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2960354.png)

![3-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2960357.png)



![Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2960362.png)


![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2960369.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2960371.png)
![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2960373.png)
![1-Fluorosulfonyloxy-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzene](/img/structure/B2960374.png)